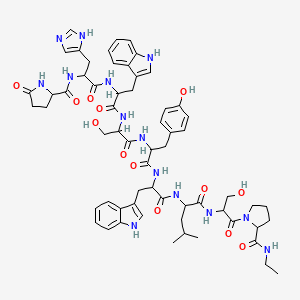

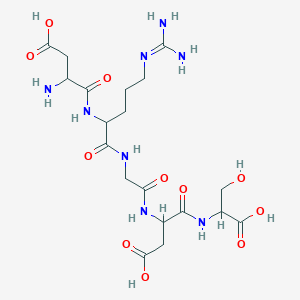

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

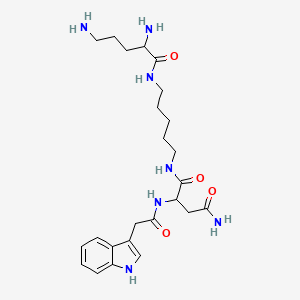

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt est un analogue décapeptidique synthétique de l'hormone de libération de l'hormone lutéinisante (LHRH). Il est couramment utilisé en milieu clinique pour le traitement de conditions dépendantes des hormones telles que le cancer de la prostate et la puberté précoce .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé à la chaîne croissante à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide du TFA (acide trifluoroacétique).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la cohérence. Le produit final subit des processus de purification rigoureux, tels que la CLHP (chromatographie liquide haute performance), pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de tryptophane, conduisant à la formation de dérivés d'oxindole.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents dans la structure du peptide.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide performique.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage comme le HBTU.

Principaux produits formés

Oxydation : Dérivés d'oxindole.

Réduction : Peptide réduit avec des groupes thiols libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigated pour son rôle dans la régulation de la libération hormonale et ses effets sur les voies de signalisation cellulaire.

Médecine : Cliniquement utilisé pour traiter les conditions dépendantes des hormones telles que le cancer de la prostate et la puberté précoce.

Industrie : Employé dans le développement de thérapeutiques et d'outils diagnostiques à base de peptides

Mécanisme d'action

This compound agit comme un agoniste du récepteur de l'hormone de libération de l'hormone lutéinisante (LHRH). En se liant à ce récepteur, il stimule la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) de l'hypophyse. Cela conduit à une augmentation temporaire des niveaux hormonaux, suivie d'une régulation négative du récepteur et d'une diminution de la production hormonale. Ce mécanisme est particulièrement utile dans le traitement des cancers dépendants des hormones .

Applications De Recherche Scientifique

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone release and its effects on cellular signaling pathways.

Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.

Industry: Employed in the development of peptide-based therapeutics and diagnostic tools

Mécanisme D'action

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt acts as an agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. By binding to this receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to a temporary increase in hormone levels, followed by downregulation of the receptor and a decrease in hormone production. This mechanism is particularly useful in treating hormone-dependent cancers .

Comparaison Avec Des Composés Similaires

Composés similaires

Triptorelin : Un autre analogue de la LHRH avec une structure et une fonction similaires.

Leuprolide : Un analogue nonapeptidique synthétique de la LHRH utilisé dans des applications cliniques similaires.

Goserelin : Un analogue décapeptidique synthétique de la LHRH utilisé dans le traitement des cancers dépendants des hormones .

Unicité

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt est unique en raison de sa séquence d'acides aminés spécifique, qui confère des propriétés de liaison et une activité biologique distinctes. Sa capacité à réguler efficacement la production hormonale en fait un agent thérapeutique précieux dans le traitement des conditions dépendantes des hormones .

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTSJSOOVZSDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H76N14O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)